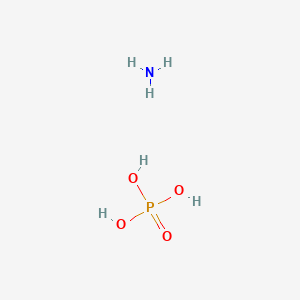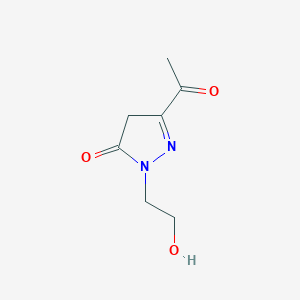
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AHP, and it is synthesized through a simple and efficient method.
作用机制
The mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
生化和生理效应
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. The compound has also been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been found to possess antitumor properties, which help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is its simple and efficient synthesis method. The compound is also relatively stable and can be easily stored. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one. One potential area of research is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. The compound has been found to possess acetylcholinesterase inhibitory activity, which is a key target for the treatment of these diseases. Another potential area of research is the development of new materials for optoelectronic and photovoltaic applications. The compound has been found to possess good optical and electronic properties, which make it a promising candidate for these applications. Finally, further research is needed to fully understand the mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one and to explore its potential applications in other fields.
合成方法
The synthesis of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is a straightforward process that involves the reaction of acetylacetone and ethyl acetoacetate with hydrazine hydrate. The reaction is carried out in ethanol under reflux, and the product is obtained in high yield. The purity of the product can be improved through recrystallization using ethanol.
科学研究应用
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. The compound has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative diseases. It has also been used in the development of new materials for optoelectronic and photovoltaic applications.
属性
CAS 编号 |
139767-79-6 |
|---|---|
产品名称 |
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one |
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
5-acetyl-2-(2-hydroxyethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H10N2O3/c1-5(11)6-4-7(12)9(8-6)2-3-10/h10H,2-4H2,1H3 |
InChI 键 |
RCCNQLLGURCTKK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=O)C1)CCO |
规范 SMILES |
CC(=O)C1=NN(C(=O)C1)CCO |
同义词 |
3H-Pyrazol-3-one, 5-acetyl-2,4-dihydro-2-(2-hydroxyethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)
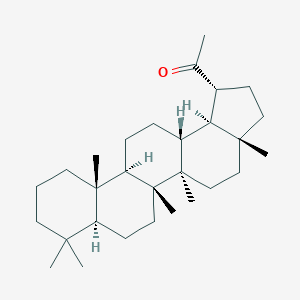
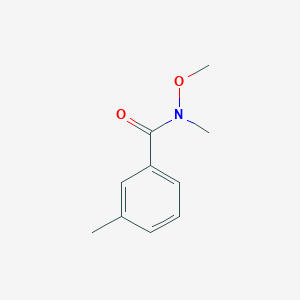
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
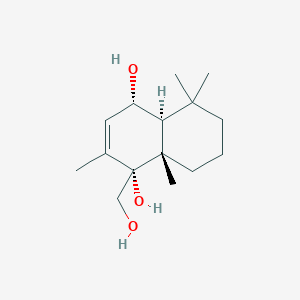
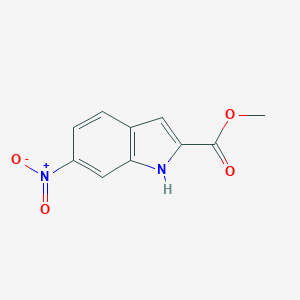
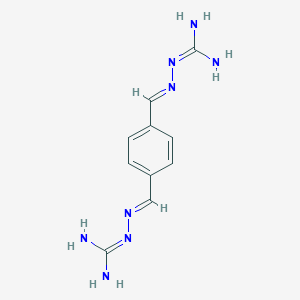
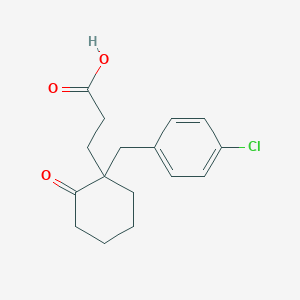
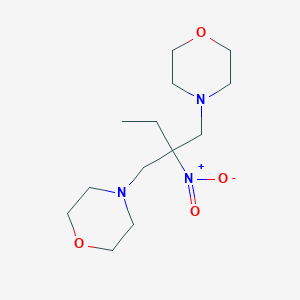
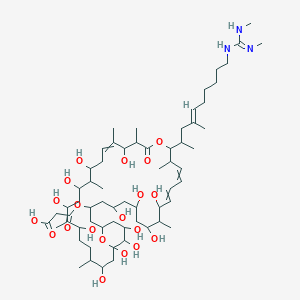
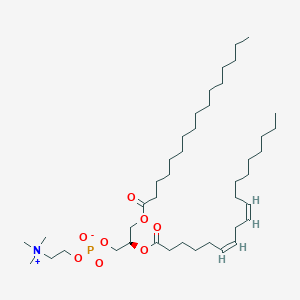
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
